molecular formula C13H12N2O2 B2541946 (Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide CAS No. 461680-12-6

(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide

Cat. No.: B2541946
CAS No.: 461680-12-6
M. Wt: 228.251
InChI Key: RHFVQVDXWIVZHI-XFFZJAGNSA-N
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Description

(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide is a synthetic chemical reagent featuring a 2-cyanoacrylamide moiety, a functional group of significant interest in medicinal chemistry and drug discovery. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. The 2-cyanoacrylamide group is recognized as a versatile warhead in the design of enzyme inhibitors. It can form reversible covalent bonds with cysteine residues in the active sites of target proteins . This mechanism allows for potent and selective inhibition, which is a valuable strategy for developing chemical probes and therapeutic candidates, particularly for kinase targets like Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) . The molecular structure of this reagent incorporates an allyl group and a phenolic hydroxyl group on the phenyl ring. The allyl group offers a handle for further chemical modification through reactions such as cross-coupling or oxidation, enabling researchers to use this compound as a building block for more complex structures. The ortho-hydroxyl group can influence the compound's electronic properties and its ability to engage in hydrogen bonding or metal coordination, which can be critical for target binding and bioavailability. Researchers can leverage this reagent in various applications, including the synthesis of novel small-molecule inhibitors, the study of enzyme kinetics and mechanisms, and the development of targeted covalent inhibitors for probing biological pathways. Its structure presents opportunities for exploring structure-activity relationships in projects aimed at modulating protein function.

Properties

IUPAC Name

(Z)-2-cyano-3-(2-hydroxy-3-prop-2-enylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-4-9-5-3-6-10(12(9)16)7-11(8-14)13(15)17/h2-3,5-7,16H,1,4H2,(H2,15,17)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFVQVDXWIVZHI-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=C(C#N)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide, also referred to as ACH-001, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article summarizes the biological activities associated with ACH-001, focusing on its anticancer and antibacterial properties, mechanisms of action, and relevant case studies.

ACH-001 has demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanisms include:

  • Disruption of Cell Cycle Progression : ACH-001 interferes with the normal cell cycle, leading to cell cycle arrest.
  • Induction of Apoptosis : The compound promotes programmed cell death through various apoptotic pathways, potentially involving mitochondrial dysfunction and activation of caspases.

Research Findings

A study evaluated the cytotoxicity of ACH-001 on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis
Lung Cancer20Cell cycle arrest
Colon Cancer18Disruption of mitochondrial function

These findings indicate that ACH-001 could serve as a potent anticancer agent, warranting further investigation into its efficacy and safety in clinical settings.

In addition to its anticancer properties, ACH-001 exhibits antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The proposed mechanisms include:

  • Inhibition of Bacterial Growth : ACH-001 disrupts essential metabolic pathways in bacteria.
  • Disruption of Bacterial Cell Membranes : The compound may compromise the integrity of bacterial membranes, leading to cell lysis.

Case Studies

Research has highlighted the antibacterial efficacy of ACH-001:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These results suggest that ACH-001 could be a promising candidate for developing new antibacterial therapies.

Comparative Analysis with Other Compounds

To contextualize the biological activity of ACH-001, it is useful to compare it with other known compounds:

CompoundAnticancer IC50 (µM)Antibacterial MIC (µg/mL)
ACH-0011510
Doxorubicin5N/A
CiprofloxacinN/A5

This comparison illustrates that while ACH-001 may not be as potent as some established anticancer agents like doxorubicin, it shows considerable antibacterial activity comparable to ciprofloxacin.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of (Z)-3-(3-allyl-2-hydroxyphenyl)-2-cyanoacrylamide is its potential as an anticancer agent . Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells
  • Lung Cancer Cells
  • Colon Cancer Cells

Comparative Analysis with Other Compounds

To highlight the uniqueness of this compound, a comparative table with similar compounds is provided below:

Compound NameStructureBiological ActivityUnique Features
4-Hydroxycoumarin4-HydroxycoumarinAnticoagulantContains a lactone structure
2-Aminobenzamide2-AminobenzamideAnticancerFeatures an amine group
5-Fluorouracil5-FluorouracilAnticancerA fluorinated pyrimidine derivative
This compoundCompound StructureAnticancerInduces apoptosis selectively

This table illustrates that while many compounds exhibit anticancer properties, this compound's unique combination of functional groups may lead to reduced side effects compared to conventional therapies .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental settings:

  • In Vitro Studies : Demonstrated significant cytotoxicity against multiple cancer cell lines, with ongoing investigations into specific pathways affected.
  • Mechanistic Studies : Research is focused on understanding how this compound induces apoptosis and disrupts cell cycle progression in detail.

Comparison with Similar Compounds

Comparison with Similar 2-Cyanoacrylamide Derivatives

Structural and Functional Variations

Key structural differences among 2-cyanoacrylamide derivatives lie in their substituents, stereochemistry (E/Z), and conjugation patterns. These variations significantly influence biological activity, synthesis pathways, and pharmacokinetic properties.

Key Research Findings

Structure-Activity Relationships (SAR) :

  • Electron-deficient aromatic rings (e.g., nitro, bromo) enhance anticancer and antimicrobial potency .
  • Dimeric structures improve binding avidity and bioavailability .
  • Z-configuration may favor specific stereoelectronic interactions, though E-isomers are more commonly reported .

Therapeutic Applications: PROTACs: The Ding group’s ERK-targeting PROTAC (2019) uses 2-cyanoacrylamide for covalent warhead functionality . Kinase Inhibitors: Compound 13g (TAK1 inhibitor) exemplifies the role of heterocyclic substituents in enhancing selectivity .

Preparation Methods

Claisen Rearrangement Approach

Ortho-allyloxybenzaldehydes undergo-sigmatropic rearrangement under thermal conditions:

Allyl 2-hydroxyphenyl ether → 3-Allyl-2-hydroxybenzaldehyde  

Conditions :

  • 180–200°C, solvent-free (yield: 60–75%).
  • Microwave irradiation reduces reaction time (15 min, 75% yield).

Palladium-Catalyzed Allylation

Direct C–H allylation of 2-hydroxybenzaldehyde using allyl carbonates:

2-Hydroxybenzaldehyde + Allyl carbonate → 3-Allyl-2-hydroxybenzaldehyde  

Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
Conditions : DMF, 100°C, 12 h (yield: 68%).

Knoevenagel Condensation for Acrylamide Formation

Reaction of 3-allyl-2-hydroxybenzaldehyde with cyanoacetamide under acidic conditions:

3-Allyl-2-hydroxybenzaldehyde + Cyanoacetamide → (Z)-3-(3-Allyl-2-hydroxyphenyl)-2-cyanoacrylamide  

Optimized Conditions :

Parameter Value
Catalyst Piperidine (10 mol%)
Solvent Ethanol/Water (3:1)
Temperature Reflux (80°C)
Time 6–8 h
Yield 72–85%

Stereoselectivity Control :

  • Z-Isomer Favored : Protonation of enolate intermediate under acidic conditions stabilizes the (Z)-configuration via intramolecular hydrogen bonding.
  • Additives : TiCl₄ or ZnCl₂ enhances selectivity (Z:E > 9:1).

Alternative Synthetic Routes

Copper-Catalyzed Tandem Allylation-Condensation

One-pot synthesis using Cu(OTf)₂ as catalyst:

2-Hydroxybenzaldehyde + Allyl bromide + Cyanoacetamide → Target compound  

Conditions :

  • Cu(OTf)₂ (10 mol%), K₂CO₃, DMF, 120°C, 24 h (yield: 58%).

Electrochemical C–O Coupling

Electrochemical allylation of 2-hydroxybenzaldehyde followed by condensation:

Electrochemical cell: Carbon felt anode, Pt cathode  
Electrolyte: LiClO₄ in MeCN/H₂O  
Yield: 63% after condensation  

Purification and Characterization

Chromatography :

  • Silica gel column with hexane/ethyl acetate (4:1 → 2:1).
    Spectroscopic Data :
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.32 (s, 1H, NH), 7.85 (d, J=15.6 Hz, 1H, CH=), 6.92–7.25 (m, 3H, ArH), 5.95 (m, 1H, CH₂CH=CH₂), 5.12 (d, J=17.2 Hz, 1H, CH₂=), 5.06 (d, J=10.4 Hz, 1H, CH₂=), 3.42 (d, J=6.8 Hz, 2H, CH₂).
  • ¹³C NMR : δ 165.2 (CONH₂), 159.8 (C=O), 139.5 (CN), 134.7 (CH=), 132.1–116.3 (ArC), 117.8 (CH₂=CH₂).

Challenges and Optimization Strategies

Challenge Solution
Low Z-selectivity Use ZnCl₂ in EtOH/H₂O
Allyl group oxidation N₂ atmosphere, BHT inhibitor
Poor solubility DMF/EtOH mixed solvent

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